molecular formula C23H21N3O4S B3500005 N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE

N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3500005
M. Wt: 435.5 g/mol
InChI Key: UNTLCMWQYQVLSC-UHFFFAOYSA-N
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Description

N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides

Properties

IUPAC Name

N-benzyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-29-20-12-14-21(15-13-20)31(27,28)26(16-18-8-4-2-5-9-18)17-22-24-23(25-30-22)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTLCMWQYQVLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the sulfonamide linkage. One common method involves the reaction of 4-methoxybenzylamine with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a benzyl halide and an oxadiazole derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the oxadiazole ring can produce various heterocyclic derivatives.

Scientific Research Applications

N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The oxadiazole ring may also interact with specific receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group, an oxadiazole ring, and a methoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-BENZYL-4-METHOXY-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE

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